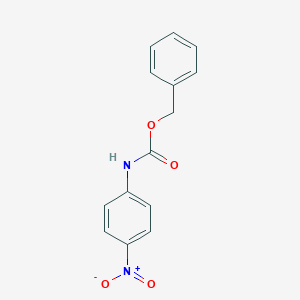

benzyl N-(4-nitrophenyl)carbamate

Description

Significance within Carbamate (B1207046) Chemistry Research

Within the broader field of carbamate chemistry, benzyl (B1604629) N-(4-nitrophenyl)carbamate is significant primarily due to its role as a protecting group in organic synthesis. emerginginvestigators.org Protecting groups are essential for selectively blocking reactive functional groups to prevent unwanted side reactions during chemical transformations. emerginginvestigators.org The 4-nitrophenylcarbamate group, in this context, offers stability under acidic conditions while being susceptible to cleavage under mild basic conditions. emerginginvestigators.org This characteristic allows for selective deprotection without affecting other sensitive parts of a molecule.

The hydrolysis of benzyl N-(4-nitrophenyl)carbamate can be monitored spectrophotometrically. emerginginvestigators.org Under basic conditions, the hydrolysis yields 4-nitrophenol (B140041), which ionizes to the yellow-colored 4-nitrophenolate (B89219) ion, providing a clear visual and spectroscopic marker for the deprotection process with a distinct absorbance. emerginginvestigators.org This feature is valuable for kinetic studies and for optimizing reaction conditions in synthetic chemistry.

Furthermore, the reactivity of the carbamate linkage and the influence of the nitrobenzyl group are of fundamental interest in studying reaction mechanisms. Research has explored the substituent effects on the fragmentation of related nitrobenzyl carbamates, providing insights into the electronic effects that govern their stability and reactivity. rsc.org These studies contribute to a deeper understanding of carbamate chemistry as a whole.

Overview of Key Research Domains

The utility of this compound and its analogs extends into several key research domains:

Organic Synthesis and Protecting Group Chemistry: As mentioned, a primary application is its use as a base-labile protecting group for amines. emerginginvestigators.org Its predictable cleavage under specific pH conditions makes it a reliable tool for chemists in multi-step syntheses. emerginginvestigators.org

Medicinal Chemistry and Prodrug Development: 4-Nitrobenzyl carbamates are investigated as triggers for bioreductive drugs. rsc.orgresearchgate.net The concept relies on the enzymatic reduction of the nitro group to a hydroxylamine (B1172632) in hypoxic environments, such as those found in solid tumors. rsc.orgresearchgate.net This reduction initiates a fragmentation cascade that releases a cytotoxic agent, an approach with potential applications in targeted cancer therapy. rsc.org

Biochemical and Mechanistic Studies: The compound serves as a model substrate in studies of enzyme kinetics and reaction mechanisms. The spectrophotometrically traceable release of 4-nitrophenol upon hydrolysis allows for the quantitative analysis of reaction rates and the influence of various factors on the cleavage of the carbamate bond. emerginginvestigators.org

Polymer Chemistry: Related carbamate derivatives, specifically those derived from lactams, are being explored for their potential applications in polymer chemistry, indicating a broader interest in the synthesis and reactivity of such structures. beilstein-journals.org

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| CAS Number | 53821-12-8 |

| Appearance | Yellow oil that solidifies upon refrigeration |

This data is compiled from multiple sources. nih.govsigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data of a Related Compound, N-benzyloxycarbonyl-4-chloro-3-nitroaniline

| Spectroscopic Technique | Data |

|---|---|

| IR (neat) | 3424, 3100, 3060, 3025, 2918, 2865, 1603, 1528, 1493, 1448, 1395, 1351, 1231, 1204, 1146, 1071, 1027, 960, 894, 841, 805, 734, 694 cm⁻¹ |

This data is for a structurally similar compound and is provided for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBJUOVCMNSVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305556 | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53821-12-8 | |

| Record name | NSC171077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (4-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzyl (B1604629) N-(4-nitrophenyl)carbamate and Analogues

The synthesis of benzyl N-(4-nitrophenyl)carbamate and related compounds can be achieved through several established chemical transformations. These methods primarily focus on the efficient formation of the carbamate (B1207046) bond.

Carbamate Bond Formation via Aniline-Chloroformate Reactions

A prevalent and efficient method for synthesizing this compound involves the reaction of 4-nitroaniline (B120555) with benzyl chloroformate. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid generated during the process. The reaction proceeds through a nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the desired carbamate bond. High yields, often exceeding 90%, can be achieved under optimized conditions.

A similar strategy has been employed for the synthesis of analogues like benzyl N-(4-chloro-3-nitrophenyl)carbamate, where 4-chloro-3-nitroaniline (B51477) is reacted with benzyl chloroformate in the presence of triethylamine.

Carbamate Bond Formation via Alcohol-Isocyanate Reactions

An alternative and widely utilized route to carbamates is the reaction between an alcohol and an isocyanate. nih.gov In the context of this compound, this would involve the reaction of benzyl alcohol with 4-nitrophenyl isocyanate. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This reaction is often facilitated by the fact that isocyanates are highly reactive intermediates. nih.govmdpi.com

The isocyanate itself can be generated in situ from other functional groups, such as through the Curtius rearrangement of acyl azides. nih.gov This method provides a versatile approach to a wide range of carbamate derivatives.

Alternative Coupling Strategies Utilizing Activated Carbonyl Intermediates

Beyond the direct reaction of chloroformates and isocyanates, other activated carbonyl intermediates can be employed for carbamate synthesis. One such strategy involves the use of mixed carbonates, particularly those containing a p-nitrophenyl group. acs.org For instance, p-nitrophenyl chloroformate can react with an alcohol in the presence of a base to form an activated p-nitrophenyl carbonate. acs.org This intermediate can then react with an amine to furnish the desired carbamate. acs.org This two-step approach offers a controlled method for carbamate formation.

Another approach involves the use of carbonyl diimidazole (CDI) to activate a carboxylic acid, which can then react with an amine and an alcohol in a multi-component fashion. While not a direct synthesis of this compound, this highlights the broader strategies available for carbamate bond formation. Research has also explored the use of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate as a carbonyl source for the synthesis of carbamates under mild conditions. organic-chemistry.org

Optimization Parameters for Reaction Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature: Reactions are frequently conducted at controlled temperatures, often ranging from 0 to 25°C, to manage the exothermic nature of the reaction and minimize side product formation. For instance, in the synthesis of an analogue, the reaction mixture was chilled in an ice bath during the addition of benzyl chloroformate.

Solvent: The choice of solvent is critical. Anhydrous solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are commonly used to prevent hydrolysis of the reactive intermediates. Acetone has also been used as a solvent in the synthesis of a related compound. prepchem.com

Base: The selection and stoichiometry of the base are important for neutralizing the acid produced and for facilitating the nucleophilic attack. Common bases include potassium carbonate, triethylamine, and magnesium oxide. prepchem.com An excess of the base is often not required, with some procedures using only a slight excess.

Stoichiometry: A stoichiometric excess of the electrophilic reagent, such as benzyl chloroformate, is sometimes employed to ensure complete conversion of the aniline.

Table 1: Summary of Synthetic Parameters for Carbamate Formation

| Parameter | Typical Conditions | Rationale |

| Temperature | 0 - 25 °C | Controls reaction rate, minimizes side reactions. |

| Solvent | Anhydrous THF, DCM, Acetone | Prevents hydrolysis of reactive intermediates. prepchem.com |

| Base | Potassium Carbonate, Triethylamine | Neutralizes acidic byproducts. |

| Reagent Stoichiometry | Slight excess of electrophile | Drives reaction to completion. |

Reactivity and Mechanistic Studies

The chemical reactivity of this compound is largely dictated by the presence of the nitro group on the phenyl ring and the carbamate functionality itself.

Nucleophilic Substitution Reactions of the Nitro Group

The electron-withdrawing nitro group on the phenyl ring makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Although direct studies on this compound are limited in this specific context, the general principles of SNAr on nitro-activated aromatic rings are well-established. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.

In related systems, such as p-nitrophenyl triphenylmethanesulphenate, the p-nitrophenyl group acts as a good leaving group in nucleophilic substitution reactions with amines like n-butylamine and benzamidine. rsc.org This suggests that the 4-nitrophenoxy moiety in related carbamates can also be displaced by strong nucleophiles.

Reduction Reactions of the Nitro Group to Amine Functionality

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, significantly altering the electronic properties of the molecule. This conversion of an electron-withdrawing nitro group into an electron-donating amino group is fundamental to its application in self-immolative systems. researchgate.net A variety of established methods can achieve this reduction.

Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com Other catalytic systems, such as Raney nickel, are also effective and may be preferred when trying to avoid dehalogenation in substrates containing halogen substituents. commonorganicchemistry.com

Alternatively, the reduction can be accomplished using metals in acidic media. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) provide a mild and effective means to convert the nitro group to an amine, often with good tolerance for other reducible functional groups. commonorganicchemistry.com It is important to note that the choice of reducing agent can be critical; for instance, using a strong reducing agent like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds can lead to the formation of azo compounds instead of the desired amine. commonorganicchemistry.com The reduction process typically involves a two-step sequence: the initial reduction under acidic conditions, which forms an ammonium (B1175870) salt, followed by neutralization with a base to yield the final amine product.

Hydrolysis Mechanisms of the Carbamate Linkage

The stability and cleavage of the carbamate bond in this compound are critical aspects of its chemistry, particularly in the context of its use as a protecting group.

Pathways under Acidic and Basic Conditions

The carbamate linkage of this compound exhibits significant stability under acidic and neutral aqueous conditions. emerginginvestigators.orgemerginginvestigators.org However, it undergoes hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org The rate of this base-catalyzed hydrolysis increases with pH, becoming most effective at a pH of 12 and above. emerginginvestigators.orgemerginginvestigators.org This characteristic makes the 4-nitrophenyl carbamate moiety a useful base-labile protecting group, which can be selectively removed without affecting acid-sensitive parts of a molecule. emerginginvestigators.orgemerginginvestigators.org In contrast to acid-catalyzed ester hydrolysis where protonation of the carbonyl oxygen facilitates nucleophilic attack, this mechanism is not significant for carbamates like this compound because the central carbon is already electron-deficient due to the adjacent oxygen and nitrogen atoms. clemson.edu The alkaline hydrolysis of carbamates is a more dominant pathway. clemson.edu For some carbamates, an elimination step is rate-determining, while for others, the formation of a tetrahedral intermediate governs the rate. clemson.edu

Spectrophotometric Monitoring of Hydrolysis Kinetics

The kinetics of the hydrolysis of this compound can be conveniently monitored using UV-Vis spectrophotometry. emerginginvestigators.orgemerginginvestigators.org The hydrolysis reaction releases 4-nitrophenol (B140041). emerginginvestigators.orgemerginginvestigators.org Under basic conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance at approximately 413 nm. emerginginvestigators.orgemerginginvestigators.org By tracking the increase in absorbance at this wavelength over time, the rate of hydrolysis can be accurately determined. emerginginvestigators.org This colorimetric method provides a straightforward and quantitative way to study the deprotection kinetics. emerginginvestigators.orgemerginginvestigators.org

Analysis of Leaving Group Efficiency

The 4-nitrophenyl group in this compound functions as an effective leaving group, which facilitates the cleavage of the carbamate bond under relatively mild basic conditions. emerginginvestigators.orgemerginginvestigators.org The efficiency of 4-nitrophenol as a leaving group is attributed to its pKa of around 7.15, which allows for its departure as a stabilized phenolate (B1203915) ion. emerginginvestigators.org

In comparative studies, it has been observed that the corresponding 4-nitrophenyl benzylcarbonate deprotects at a faster rate than this compound under the same basic conditions. emerginginvestigators.org This difference in reactivity is attributed to the higher positive charge density on the carbonyl carbon of the carbonate compared to the carbamate, making it more susceptible to nucleophilic attack. emerginginvestigators.org In the context of reductively-initiated fragmentation, the efficiency of amine release from 4-nitrobenzyl carbamates can vary with small changes in the leaving group, but this variation is not consistently related to the basicity of the leaving aniline. rsc.orgresearchgate.net

Reductively-Initiated Fragmentation Mechanisms

This compound and related 4-nitrobenzyl carbamates are designed to undergo fragmentation upon reduction of the nitro group, a key feature in their application as triggers for bioreductive prodrugs. rsc.orgresearchgate.net The process is initiated by the reduction of the 4-nitro group to a 4-hydroxylamino group, often facilitated by enzymes like E. coli B nitroreductase. researchgate.netrsc.orgresearchgate.net

Solvent and Substituent Effects on Reaction Kinetics

The kinetics of the chemical transformations of this compound are influenced by both the solvent environment and the presence of substituents on the aromatic rings.

In the case of reductively-initiated fragmentation of 4-nitrobenzyl carbamates, the rate of fragmentation is significantly accelerated by the presence of electron-donating substituents on the benzyl ring. rsc.orgresearchgate.net This is because these substituents help to stabilize the developing positive charge on the benzylic carbon during the elimination reaction. rsc.orgresearchgate.net Furthermore, the introduction of an α-methyl group on the benzylic carbon also increases the rate of fragmentation. rsc.orgresearchgate.net The effect of substituents on the fragmentation rate has been quantified, with the half-life of the hydroxylamine (B1172632) intermediate being related to the Hammett substituent constant (σ). rsc.orgresearchgate.net

Below is a table showing the effect of substituents on the fragmentation of related 4-nitrobenzyl carbamates.

| Substituent (R) | σ | Maximum Half-life (Mt₁/₂) (min) |

| H | 0 | 16 |

| α-Me | - | 9.5 |

| 2-Me | -0.17 | 19 |

| 2-OMe | -0.27 | 18 |

| 2-SMe | 0 | 16 |

| 3-Me | -0.07 | 18 |

| 3-OMe | 0.12 | 22 |

| Data adapted from a study on substituted 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides. rsc.orgresearchgate.net |

The solvent also plays a crucial role. For instance, the solvolysis of related compounds like benzyl chloroformates is analyzed using the Grunwald-Winstein equation, which quantifies the solvent's nucleophilicity and ionizing power. nih.gov For the hydrolysis of this compound, polar protic solvents can participate in the reaction, while aprotic solvents primarily serve as the medium. The choice of solvent can influence the solubility of reactants and intermediates and can also have a deactivating or activating effect on the reaction. nih.gov For example, in the condensation of benzyl carbamate with glyoxal, DMSO was found to have a deactivating effect, whereas acetonitrile (B52724) showed an activating effect. nih.gov

Aminolysis Reactions and Mechanistic Elucidation

The reaction of this compound with amines, known as aminolysis, is a key transformation. Kinetic studies of similar reactions, such as the aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate, reveal that the reaction mechanism is significantly influenced by the nature of the amine (primary vs. secondary) and the electrophilic center. researchgate.netrsc.org For the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates, the reaction proceeds through a tetrahedral addition intermediate. nih.gov The rate-determining step can vary depending on the specific amine used. nih.gov For instance, in the reaction of methyl 4-nitrophenyl thionocarbonate with most secondary alicyclic amines, the breakdown of the tetrahedral intermediate is rate-limiting, whereas with piperidine, the initial formation of the intermediate is the slowest step. nih.gov The reactivity is also affected by steric hindrance and the nature of the leaving group. nih.gov

Derivatization Strategies and Applications in Organic Synthesis

Utility as a Base-Labile Protecting Group for Alcohols and Amines

Protecting groups are essential in organic synthesis to prevent unwanted side reactions by temporarily masking a reactive functional group. organic-chemistry.orgemerginginvestigators.org this compound is a precursor to the benzyl carbamate (Cbz or Z) protecting group, which is commonly used for amines. organic-chemistry.orgwikipedia.org The benzyl group can also be used to protect alcohols as benzyl ethers. wikipedia.orgorganic-chemistry.org

The Cbz group is introduced by reacting an amine with benzyl chloroformate. fishersci.co.uk A key advantage of carbamate-based protecting groups derived from 4-nitrophenol is their base-lability. emerginginvestigators.org They are generally stable in acidic and neutral aqueous solutions but can be cleaved under mild basic conditions. emerginginvestigators.org This orthogonality allows for selective deprotection when other acid-labile protecting groups, like the tert-butyloxycarbonyl (Boc) group, are present in the same molecule. organic-chemistry.orgemerginginvestigators.org The deprotection of 4-nitrophenyl carbamates can be monitored spectrophotometrically because the hydrolysis releases 4-nitrophenol, a yellow compound. emerginginvestigators.org

The benzyl protecting group itself can be removed under various conditions, including catalytic hydrogenolysis, strong acids, or oxidation, providing flexibility in synthetic design. wikipedia.orgcommonorganicchemistry.com

Synthesis of Urea (B33335) Derivatives

This compound is a highly effective reagent for the synthesis of monosubstituted ureas. bioorganic-chemistry.com The process involves reacting the carbamate with a primary amine, followed by hydrogenolysis to remove the benzyl group, resulting in the desired urea in high yield. bioorganic-chemistry.com This method is versatile and can be applied to a wide range of amines, including complex, water-soluble molecules like aminoglycoside antibiotics, where other reagents might fail. bioorganic-chemistry.com

The general procedure involves adding this compound to a solution of the amine and a base like triethylamine in a solvent such as dichloromethane. bioorganic-chemistry.com After the reaction is complete, the resulting N-benzyl urea can be isolated and then subjected to hydrogenolysis to yield the final monosubstituted urea. bioorganic-chemistry.com This two-step approach offers a reliable route to a diverse array of urea derivatives. bioorganic-chemistry.comgoogle.com

The following table summarizes the synthesis of N-benzyl ureas from this compound and various amines.

| Amine | Product (N-Benzyl Urea) |

| Primary Amine | N-Alkyl/Aryl-N'-benzylurea |

| Aminoglycoside Antibiotic | N-Aminoglycosyl-N'-benzylurea |

This table is a generalized representation based on the reaction described in the text.

Formation of Schiff Bases and Heterocyclic Compounds

While this compound is not directly used to form Schiff bases, the amine functional group it helps to protect and manipulate is a key component in their synthesis. Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). researchgate.netijmcmed.org The resulting compound contains a characteristic imine or azomethine group (-C=N-). researchgate.netijmcmed.org The synthesis of Schiff bases is often straightforward and can be achieved by reacting the amine and carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. researchgate.netijmcmed.org

The functionalized amines produced from reactions involving this compound can be utilized in the synthesis of various heterocyclic compounds. For example, derivatives of 2-(4-nitrophenyl)-1H-benzimidazole can be synthesized from a Schiff base precursor, N-(4-nitrobenzyl) benzene-1,2-diamine. nih.govresearchgate.net This precursor is formed by the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde. nih.govresearchgate.net The subsequent cyclization of this Schiff base leads to the formation of the benzimidazole (B57391) ring. nih.govresearchgate.net Benzannulated N-heterocyclic carbene ligands have also been synthesized through the intramolecular cyclization of a coordinated 2-aminophenyl isocyanide ligand, which itself can be generated from the reduction of a 2-nitrophenyl isocyanide. nih.gov Furthermore, asymmetric cross-coupling reactions can be employed to create chiral N-benzylic heterocycles. nih.gov

Functionalization of Amino Acids and Polyamines

This compound is a valuable tool for the functionalization of amino acids and polyamines. The protection of the amino group of an amino acid as a benzyl carbamate allows for selective reactions at other parts of the molecule. bioorganic-chemistry.comnih.govrsc.org For instance, N-benzyl l-phenylalanine (B559525) can be synthesized from l-phenylalanine and benzyl alcohol using an iridium catalyst. nih.gov

This carbamate is particularly useful for derivatizing water-soluble polyamines. bioorganic-chemistry.com Polyamines are organic compounds with two or more primary amino groups, and their selective functionalization can be challenging. nih.gov The reaction of this compound with polyamines provides a route to N-benzyl urea derivatives of these complex molecules. bioorganic-chemistry.com The subsequent removal of the benzyl group by hydrogenolysis yields the monosubstituted urea derivative of the polyamine. bioorganic-chemistry.com This methodology has been successfully applied to aminoglycoside antibiotics, demonstrating its utility in modifying biologically active molecules. bioorganic-chemistry.com

The table below illustrates the application of this compound in the functionalization of amino acids and polyamines.

| Substrate | Intermediate Product | Final Product (after deprotection) |

| Amino Acid | N-Cbz-Amino Acid | N-Urea-Amino Acid |

| Polyamine | N-Benzyl-N'-polyaminylurea | Polyaminylurea |

This table is a generalized representation based on the reactions described in the text.

Structural Characterization and Computational Chemistry Investigations

Solid-State Structural Analysis

The solid-state architecture of carbamate (B1207046) derivatives is a subject of considerable interest due to the role of intermolecular forces in defining their crystal packing and conformations. While a specific crystallographic study for benzyl (B1604629) N-(4-nitrophenyl)carbamate is not publicly available, a detailed analysis of the closely related analogue, 4-nitrophenyl N-phenylcarbamate, provides valuable insights into the structural characteristics that can be extrapolated to the target compound.

X-ray Crystallography of Carbamate Derivatives

The crystal structure of 4-nitrophenyl N-phenylcarbamate has been determined by single-crystal X-ray diffraction. nih.gov This analysis reveals that the compound crystallizes in the monoclinic system with the space group P2/c. The unit cell parameters are a = 6.0170(2) Å, b = 5.0650(1) Å, c = 18.8960(5) Å, and β = 92.538(1)°. nih.gov The asymmetric unit contains one molecule of the compound. This foundational data provides a precise geometric description of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement for 4-Nitrophenyl N-phenylcarbamate

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₁₀N₂O₄ |

| Formula weight | 258.23 |

| Temperature | 90(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2/c |

| Unit cell dimensions | a = 6.0170(2) Åb = 5.0650(1) Åc = 18.8960(5) Åα = 90°β = 92.538(1)°γ = 90° |

| Volume | 575.31(3) ų |

Data sourced from a study on 4-nitrophenyl N-phenylcarbamate, a close structural analogue of benzyl N-(4-nitrophenyl)carbamate. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of 4-nitrophenyl N-phenylcarbamate is stabilized by a network of intermolecular interactions. A key feature is the presence of N—H···O hydrogen bonds, which link the molecules into one-dimensional chains along the b-axis. The hydrogen bond geometry is characterized by a D-H distance of 0.88 Å, an H···A distance of 2.05 Å, and a D···A distance of 2.903(3) Å, with a D-H···A angle of 164°. nih.gov

Conformational Analysis and Dihedral Angle Relationships

The conformation of 4-nitrophenyl N-phenylcarbamate is notably non-planar. The two aromatic rings are twisted with respect to the central carbamate group. nih.gov This is quantified by the dihedral angles between the nitrophenyl ring and the carbamate group, and the phenyl ring and the carbamate group.

Table 2: Key Dihedral Angles in 4-Nitrophenyl N-phenylcarbamate

| Torsion Angle | Value (°) |

|---|---|

| C13—C8—O2—C7 | 95.9 (2) |

Data sourced from a study on 4-nitrophenyl N-phenylcarbamate, a close structural analogue of this compound. nih.gov

Quantum Chemical Studies

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of molecules. While specific computational studies on this compound are not readily found in the literature, the methodologies of Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are routinely applied to similar organic compounds.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often using a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry. This process determines the lowest energy conformation of the molecule in the gas phase, providing theoretical bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data from X-ray crystallography to validate the computational model.

Electronic Structure Analysis (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and charge distribution within a molecule. It provides a localized picture of the electronic structure, translating the complex, delocalized molecular orbitals into Lewis-like structures of bonds and lone pairs. For this compound, NBO analysis would yield insights into the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., sigma and pi bonds), and the natural atomic charges on each atom. This information is crucial for understanding the reactivity of the molecule, particularly the influence of the electron-withdrawing nitro group on the electronic environment of the carbamate linkage and the aromatic rings. NBO analysis can also quantify hyperconjugative interactions, which contribute to the stability of the molecule.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrophenyl N-phenylcarbamate |

| 4-nitrophenyl chloroformate |

| Benzyl alcohol |

| Benzylamine |

| Phenyl N-(4-nitrophenyl)carbamate |

| Benzyl N-(3-chloro-4-fluorophenyl)carbamate |

| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |

Spectroscopic Property Simulations (e.g., Vibrational Frequencies from FT-IR and Raman)

Computational methods, particularly Density Functional Theory (DFT), are employed to simulate the vibrational spectra (FT-IR and Raman) of this compound. These simulations calculate the vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and twisting of bonds. By using functionals like B3LYP with basis sets such as 6-311++G(d,p), a theoretical spectrum is generated that can be compared with experimental data for structural validation. researchgate.netscirp.orgresearchgate.net

The calculated frequencies for related carbamate and nitro-containing compounds show good agreement with experimental values, although they are often scaled to correct for systematic errors arising from the theoretical model and the fact that calculations are typically performed on a single molecule in the gas phase. researchgate.netesisresearch.org Key vibrational modes for this compound include the N-H stretch, the C=O stretch of the carbamate group, asymmetric and symmetric stretching of the NO2 group, and various C-N and C-O stretching vibrations. rsc.orgelixirpublishers.com The comparison between theoretical and experimental spectra helps in the definitive assignment of vibrational bands. researchgate.netnih.gov

Table 1: Simulated Vibrational Frequencies and Assignments for this compound This table is a representation based on data for structurally similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Theoretical) | Probable Assignment |

| N-H Stretching | 3300-3500 | Stretching of the amine bond. |

| Aromatic C-H Stretching | 3000-3100 | Stretching of C-H bonds in the phenyl rings. nih.gov |

| C=O Stretching | 1700-1745 | Stretching of the carbonyl group in the carbamate linkage. researchgate.net |

| NO₂ Asymmetric Stretching | 1500-1570 | Asymmetric stretching of the nitro group. |

| C-C Aromatic Stretching | 1400-1600 | Stretching vibrations within the aromatic rings. nih.gov |

| NO₂ Symmetric Stretching | 1300-1370 | Symmetric stretching of the nitro group. |

| C-N Stretching | 1200-1350 | Stretching of the carbon-nitrogen bond. esisresearch.org |

| C-O Stretching | 1000-1250 | Stretching of the ester C-O bond. rsc.org |

Note: The exact frequencies can vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale where red indicates electron-rich areas (negative potential), and blue indicates electron-poor areas (positive potential). researchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These are concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Regions (Blue): These are primarily located around the hydrogen atom of the N-H group and, to a lesser extent, the hydrogen atoms of the aromatic rings. These sites are prone to nucleophilic attack.

Neutral Regions (Green): These areas are typically found on the carbon framework of the phenyl rings.

The MEP analysis highlights the molecule's charge separation, with the nitro group acting as a strong electron-withdrawing group, which significantly influences the electronic distribution across the entire structure. researchgate.net

Theoretical Insights into Chemical Reactivity and Site Selectivity (e.g., Fukui Functions)

Fukui functions are reactivity descriptors derived from DFT that help quantify and pinpoint the most reactive sites within a molecule. hakon-art.comscm.com They measure the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the identification of sites prone to nucleophilic, electrophilic, or radical attack.

The analysis involves:

f(r)⁺: This function relates to the addition of an electron and indicates sites for nucleophilic attack . In this compound, these sites are associated with the LUMO (Lowest Unoccupied Molecular Orbital) and are expected to be prominent on the nitrophenyl ring, influenced by the electron-withdrawing nitro group. globalresearchonline.net

f(r)⁻: This function corresponds to the removal of an electron and points to sites for electrophilic attack . These sites are linked to the HOMO (Highest Occupied Molecular Orbital), with high values expected around the lone pairs of the carbamate nitrogen and oxygen atoms. hakon-art.com

By calculating the condensed Fukui functions for each atom, a precise ranking of atomic reactivity can be established. This information is critical for predicting how the molecule will interact with other reagents and for understanding its reaction mechanisms. The large HOMO-LUMO energy gap generally suggests high chemical stability. globalresearchonline.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques extend the computational analysis to simulate the interaction of this compound with larger biological molecules, providing a dynamic perspective on its potential biological activity.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) when it interacts with a biological target, typically a protein or enzyme. researchgate.net This technique is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and evaluating the interaction energy for different conformations. Docking studies on related carbamate compounds have been used to assess their potential as enzyme inhibitors. For this compound, a docking simulation would identify key interactions, such as:

Hydrogen Bonds: The N-H group can act as a hydrogen bond donor, while the carbonyl and nitro oxygens can act as acceptors.

Hydrophobic Interactions: The two phenyl rings can form hydrophobic interactions with nonpolar residues in the protein's active site.

Pi-Pi Stacking: The aromatic rings may engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results are scored based on binding energy, with lower values indicating a more stable and favorable interaction. nih.gov

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | N-H group | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | C=O group, NO₂ group | Arginine, Lysine, Serine, Tyrosine |

| Hydrophobic Interactions | Benzyl ring, Nitrophenyl ring | Leucine, Isoleucine, Valine, Alanine |

| Pi-Pi Stacking | Benzyl ring, Nitrophenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations of Compound-Protein Systems

Following molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by allowing atoms and molecules to move and interact according to the laws of physics.

An MD simulation of a this compound-protein complex would reveal:

Stability of the Binding Pose: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation period, the stability of the docked conformation can be assessed. A stable RMSD suggests the ligand remains securely bound in the active site. researchgate.net

Flexibility and Conformational Changes: The Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid upon binding. cpu.edu.cn

Interaction Dynamics: MD simulations allow for the detailed analysis of the persistence and nature of intermolecular interactions, such as hydrogen bonds, over time.

These simulations validate the docking results and provide deeper insights into the structural and energetic aspects of the ligand-receptor interaction, which is crucial for rational drug design. cpu.edu.cn

Mechanistic Aspects of Biological Interactions

Enzyme Inhibition Mechanisms

The primary mechanism of action for benzyl (B1604629) N-(4-nitrophenyl)carbamate and related carbamates is the carbamylation of the enzyme's active site. This process involves a nucleophilic attack from a catalytic residue of the enzyme, typically a serine, on the electrophilic carbonyl carbon of the carbamate (B1207046). This reaction forms a transient covalent bond, resulting in a carbamylated enzyme that is temporarily inactive. The stability of this carbamyl-enzyme complex dictates the nature and duration of the inhibition. The presence of the 4-nitrophenyl group makes it an effective leaving group, facilitating the carbamylation reaction.

Carbamates are a well-established class of cholinesterase inhibitors, which are crucial for regulating the levels of the neurotransmitter acetylcholine. nih.govmdpi.com The inhibition mechanism is generally classified as pseudo-irreversible. researchgate.net This process is initiated by the nucleophilic attack of the catalytic serine residue within the cholinesterase active site on the carbamate's carbonyl carbon. researchgate.net This leads to the formation of a carbamylated enzyme, rendering it inactive, and the release of the alcohol or phenol (B47542) leaving group—in this case, 4-nitrophenol (B140041). researchgate.netnih.gov The enzyme's activity is only restored upon the slow hydrolysis of the carbamate-serine bond, a process known as decarbamylation. researchgate.net

While direct inhibitory data for benzyl N-(4-nitrophenyl)carbamate is limited, studies on structurally similar compounds provide insight. A series of substituted benzyl N-phenylcarbamates demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range. arkat-usa.org Notably, these compounds were generally more potent against BChE than AChE. arkat-usa.org For instance, 4-nitrobenzyl N-4-nitrophenylcarbamate, a close analog, was synthesized and studied, highlighting the relevance of the nitrophenyl moiety in this class of inhibitors. arkat-usa.org The inhibition profile is influenced by substituents on the benzyl ring, which can affect how the inhibitor binds within the enzyme's active site gorge before the carbamylation step occurs. arkat-usa.orgnih.gov

Table 1: Inhibitory Activity of Benzyl N-Phenylcarbamate Derivatives against Cholinesterases Data sourced from a study on substituted benzyl N-phenylcarbamates. arkat-usa.org

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|

| benzyl N-phenylcarbamate | 221 | 21 |

| 4-chlorobenzyl N-phenylcarbamate | 199 | 36 |

| 4-acetoxybenzyl N-phenylcarbamate | 535 | 177 |

This compound is expected to be an effective inhibitor of bile-salt-dependent lipase (B570770) (BSDL), also known as carboxyl ester lipase (CEL). wikipedia.org Studies on a series of synthetic carbamates, including N-butyl-(4-nitrophenyl)carbamate and N-phenyl-(4-nitrophenyl)carbamate, have shown them to be potent inhibitors of this enzyme. nih.gov The inhibition mechanism fits the criteria for mechanism-based inhibition. nih.gov

The process involves:

A time-dependent, first-order inactivation of the enzyme. nih.gov

Saturation kinetics, indicating the formation of a preliminary enzyme-inhibitor complex. nih.gov

Formation of an inactive, stoichiometric enzyme-inhibitor complex. nih.gov

Protection of the enzyme from inhibition by the presence of a competitive inhibitor. nih.gov

The enzymatic nucleophilic attack is directed at the carbonyl carbon of the carbamate, not the nitrogen atom. nih.gov This leads to the formation of a tetrahedral intermediate involving essential residues in the enzyme's catalytic site. nih.gov Subsequently, this intermediate breaks down, releasing 4-nitrophenol and forming an inactive carbamyl-enzyme, which effectively blocks the enzyme's normal function. nih.gov The release of 4-nitrophenol is directly proportional to the extent of enzyme inhibition. nih.gov

Pancreatic cholesterol esterase, which is identical to bile-salt-dependent lipase, is strongly inhibited by p-nitrophenyl N-alkyl carbamates. nih.govnih.gov Compounds like p-nitrophenyl-N-butyl carbamate and its N-octyl analog are potent, active site-directed irreversible inhibitors of this enzyme. nih.gov The inhibition mechanism involves the carbamylation of the enzyme's active site serine. nih.gov

Key characteristics of this inhibition include:

Saturation Kinetics: The rate of inhibition plateaus at high concentrations of the inhibitor, which is characteristic of a mechanism involving initial binding to the active site. nih.gov

Protection by Competitive Inhibitors: The presence of a reversible competitive inhibitor can protect the enzyme from being inactivated, confirming that the carbamate acts at the active site. nih.gov

Slow Reactivation: The activity of the inhibited enzyme can be gradually restored by diluting the sample, and this reactivation is accelerated by nucleophiles like hydroxylamine (B1172632). This confirms the formation of a covalent carbamyl-enzyme complex that can be slowly hydrolyzed. nih.gov

A comparison of N-butyl and N-octyl derivatives showed that the longer alkyl chain resulted in a more potent inhibitor, indicating that the N-substituent plays a key role in the initial binding affinity to the enzyme's active site. nih.gov

The carbamate scaffold is a prominent structural motif in the design of inhibitors for two other key serine hydrolases: monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). nih.govnih.gov These enzymes are central to the endocannabinoid system, responsible for breaking down 2-arachidonoyl glycerol (B35011) (2-AG) and anandamide, respectively. nih.govbms.com Inhibiting these enzymes can modulate various physiological processes. bms.com

Numerous inhibitors based on a carbamate structure have been developed. nih.govmdpi.com For example, benzyl (1H-benzo[d]imidazol-2-yl)carbamate was identified as a potent FAAH inhibitor with an IC₅₀ of 55 nM. nih.gov These inhibitors typically function in a covalent manner, similar to their action on cholinesterases. nih.gov The carbamate moiety is attacked by the catalytic serine of FAAH or MAGL, leading to a carbamylated, inactive enzyme. researchgate.net Depending on the specific structure of the inhibitor, this inhibition can be irreversible or covalent-reversible. nih.govresearchgate.net The design of these inhibitors often focuses on optimizing the "leaving group" (the alcohol/phenol portion) and the N-substituent of the carbamate to achieve high potency and selectivity for either FAAH or MAGL. nih.govnih.gov

Table 2: Examples of Carbamate-Based FAAH and MAGL Inhibitors Data sourced from a study on the synthesis and evaluation of carbamate derivatives. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| benzyl (1H-benzo[d]imidazol-2-yl)carbamate | FAAH | 55 |

| phenyl [4-(piperidin-1-ylmethyl)phenyl]carbamate | MAGL | 19 |

| phenyl (6-fluorobenzo[d]thiazol-2-yl)carbamate | FAAH/MAGL (Dual) | 82 (FAAH), 72 (MAGL) |

Ubiquitin-specific proteases (USPs) belong to the largest family of deubiquitinating enzymes (DUBs), which are cysteine proteases crucial for reversing protein ubiquitination. frontiersin.orgnih.govmdpi.com This role makes them attractive targets for therapeutic intervention, particularly in cancer. frontiersin.orgnih.gov The catalytic mechanism of USPs relies on a cysteine residue, assisted by histidine and aspartate/asparagine residues, to perform a nucleophilic attack on the isopeptide bond between ubiquitin and a substrate protein. mdpi.com

A review of the literature on USP inhibitors reveals that the developed small molecules, such as b-AP15 and VLX1570, are not based on a carbamate scaffold. nih.govnih.gov While carbamates are potent inhibitors of serine hydrolases, they are not a recognized class of inhibitors for the cysteine proteases of the USP family. The distinct mechanism and active site architecture of USPs mean that they are targeted by different chemical entities. Therefore, inhibition of USPs is not considered a mechanism of action for this compound.

The inhibitory action of this compound against enzymes like cholinesterases and lipases is a classic example of mechanism-based inhibition, often termed pseudo-irreversible inhibition. researchgate.netnih.gov This multi-step process is fundamentally different from simple reversible or irreversible inhibition.

The key principles are:

Covalent Modification: Following binding, a catalytic residue in the active site (e.g., serine) attacks the inhibitor's carbamate group. This results in the formation of a stable, covalent carbamyl-enzyme intermediate (E-C) and the release of a leaving group (e.g., 4-nitrophenol). researchgate.netnih.gov This step effectively inactivates the enzyme.

Slow Reactivation (Decarbamylation): The carbamyl-enzyme complex is not permanently stable. It undergoes very slow hydrolysis, which cleaves the covalent bond and regenerates the free, active enzyme. researchgate.netnih.gov The rate of this reactivation step is significantly slower than the rate of carbamylation, leading to a prolonged but ultimately temporary period of inhibition. nih.gov

This mechanism is characteristic of many carbamate-based drugs and research compounds, allowing for a sustained inhibitory effect that can eventually be reversed. nih.gov

Interactions with Other Biomolecular Systems

The carbamate and nitroaromatic moieties of this compound are key to its interactions with various biological targets, including enzymes, cellular redox systems, and nucleic acids.

The antimicrobial activity of this compound is attributed in part to its capacity to inhibit essential bacterial enzymes and interfere with the integrity of the bacterial cell wall. While the precise mechanism of cell wall disruption is not fully detailed, the inhibition of crucial enzymes is a well-explored strategy for antimicrobial development. Carbamates, as a class, are known enzyme inhibitors. For instance, a study on substituted benzyl N-phenylcarbamates demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 199-535 µmol·l⁻¹ for AChE and 21-177 µmol·l⁻¹ for BChE, showcasing the potential of the carbamate scaffold for enzyme inhibition. arkat-usa.org

Furthermore, the 4-nitrobenzyloxycarbonyl group, a core feature of this compound, has been employed as a prodrug moiety to deliver inhibitors targeting vital bacterial enzymes. researchgate.net One such application involves masking potent inhibitors of aminoacyl-tRNA synthetases (aaRSs). researchgate.net These enzymes are critical for protein synthesis, and their selective inhibition is detrimental to bacteria. researchgate.net By attaching a 4-nitrobenzyloxycarbonyl promoiety, the lipophilicity of the inhibitor is increased, allowing it to penetrate the bacterial membrane—a feat the polar, active inhibitor cannot achieve on its own. researchgate.net Once inside the cell, the prodrug is activated, releasing the aaRS inhibitor. researchgate.net

This compound's biological effects are also linked to its antioxidant properties, which include the ability to scavenge free radicals and modulate pathways related to oxidative stress. The broader class of carbamate compounds has been shown to interact with key signaling pathways that govern cellular responses to oxidative stress. nih.gov

One of the most significant pathways is the NFE2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant enzymes. nih.gov Some studies have indicated that certain carbamates can cause toxicity by inhibiting the Nrf2 signaling pathway. nih.gov This inhibition prevents the cell from mounting an effective antioxidant defense, leading to an overproduction of reactive oxygen species (ROS) and subsequent oxidative damage. nih.gov For example, the carbamate insecticide propoxur (B1679652) was found to increase oxidative stress and upregulate the Keap1 gene, which in turn down-regulates Nrf2, leading to hepatorenal toxicity in animal models. nih.gov

A key area of research for this compound and its analogues is their use as triggers in bioreductive prodrugs, particularly for anticancer therapy. researchgate.netrsc.org This strategy exploits the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov The 4-nitrobenzyl carbamate group is designed to be stable and inactive under normal physiological conditions but becomes activated upon reduction of the nitro group. rsc.org

The activation mechanism involves the enzymatic reduction of the electron-withdrawing nitro group to an electron-donating hydroxylamine group. researchgate.netrsc.org This conversion is often catalyzed by nitroreductase enzymes, such as NfsB from E. coli, which can be delivered to cancer cells in gene-directed enzyme prodrug therapy (GDEPT). rsc.orgresearchgate.net The resulting p-hydroxylamino-benzyl carbamate is unstable and fragments via a self-immolative 1,6-elimination reaction, releasing the active cytotoxic agent, carbon dioxide, and a reactive quinone methide. researchgate.netresearchgate.net

The rate of this fragmentation is crucial for the efficacy of the prodrug. Studies on model compounds have shown that the stability of the intermediate hydroxylamine can be tuned by adding substituents to the benzyl ring. rsc.org Electron-donating substituents have been found to accelerate the fragmentation, presumably by stabilizing the developing positive charge on the benzylic carbon during the elimination reaction. rsc.org

| Substituent on Benzyl Ring | Position | Maximum Half-Life (Mt1/2) in minutes |

|---|---|---|

| -H (Parent Compound) | - | 16 |

| -CH3 | α | 9.5 |

| -OCH3 | 2 | 12 |

| -NHCH3 | 2 | 7.2 |

| -NHCH3 | 3 | 14 |

| -NO2 | 2 | 88 |

| -NO2 | 3 | 65 |

The bioreductive prodrug strategy using the 4-nitrobenzyl carbamate trigger is particularly well-suited for delivering potent DNA-reactive agents specifically to tumor cells. researchgate.netacs.org By masking highly toxic DNA alkylating agents or other DNA-binding molecules as inactive prodrugs, systemic toxicity can be minimized while concentrating the therapeutic effect at the target site. researchgate.net

Several studies have successfully applied this approach:

Delivery of DNA Minor Groove Alkylating Agents: Prodrugs have been created by linking the 4-nitrobenzyl carbamate moiety to the 5-amino group of benz[e]indoline-based DNA minor groove alkylating agents. researchgate.netacs.org Upon activation by nitroreductase, these prodrugs release the potent alkylating agent, which then binds to the minor groove of DNA and exerts its cytotoxic effect. researchgate.netacs.org

Modulation of DNA Repair: Another strategy involves using the 4-nitrobenzyl carbamate system to deliver inhibitors of DNA repair proteins, such as O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.gov AGT is a key resistance protein that protects cells from certain alkylating chemotherapy drugs. A prodrug of O⁶-benzylguanine (O⁶-BG), a potent AGT inhibitor, was developed using a 4-nitrobenzyl carbamate linker. nih.gov When activated under hypoxic conditions, this prodrug releases O⁶-BG, which then inactivates AGT, sensitizing the tumor cells to treatment with DNA alkylating agents. nih.gov

These examples highlight the utility of this compound chemistry in designing sophisticated therapeutic systems that interact with DNA-related targets in a controlled and targeted manner. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Design

Influence of Substituents on Chemical Reactivity and Biological Activity

The biological and chemical profiles of benzyl (B1604629) N-(4-nitrophenyl)carbamate are not monolithic; they are the result of the interplay between its three core components: the 4-nitrophenyl group, the benzyl ring, and the carbamate (B1207046) linker. Modifications to any of these regions can dramatically alter the compound's properties.

Electronic Effects of the 4-Nitrophenyl Moiety on Reactivity and Potency

The 4-nitrophenyl group is a key determinant of the reactivity of the parent compound. The strong electron-withdrawing nature of the nitro group significantly influences the carbamate's electrophilicity. This electronic pull makes the 4-nitrophenoxide an excellent leaving group, facilitating the carbamoylation of nucleophilic residues, such as serine, in the active sites of enzymes. emerginginvestigators.orgemerginginvestigators.org This mechanism is fundamental to its action as a pseudo-irreversible inhibitor of enzymes like cholinesterases. nih.gov

Quantum mechanical calculations have shown that the carbonyl carbon in 4-nitrophenyl benzylcarbamate is more electron-deficient (more positive Mulliken charge) compared to analogous compounds without the nitro group, such as 4-nitrophenyl benzylcarbonate. emerginginvestigators.org This increased electrophilicity enhances the rate of reaction with biological nucleophiles. The hydrolysis of these compounds, which releases the distinctly yellow 4-nitrophenol (B140041), can be monitored spectrophotometrically, confirming that cleavage is significantly accelerated under basic conditions. emerginginvestigators.org This inherent reactivity makes the 4-nitrophenyl carbamate moiety a useful tool in designing inhibitors and base-labile protecting groups in organic synthesis. emerginginvestigators.orgemerginginvestigators.org

Steric and Electronic Modulations by Benzyl Ring Substituents

While the 4-nitrophenyl group acts as the reactive "warhead," the benzyl ring primarily serves as a "guiding" element, influencing how the molecule fits into the binding pocket of a target enzyme. Altering the substituents on this ring can modulate binding affinity and selectivity through steric and electronic effects.

Structure-activity relationship studies on various carbamate inhibitors have demonstrated that even minor changes to the benzyl ring can lead to significant shifts in inhibitory potency. acs.org For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position of the benzyl ring with another phenyl group was well-tolerated, maintaining comparable potency to the unsubstituted parent compound. acs.org This suggests that the binding pocket can accommodate additional bulk in that region, opening avenues for further modification to enhance interactions with the enzyme.

Impact of Carbamate Linkage Modifications on Interaction Profiles

The carbamate linkage (-O-C(=O)-NH-) is not merely a passive connector; it is a critical pharmacophoric element. nih.govacs.org Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) allows it to form crucial interactions with enzyme active sites. nih.gov The geometry of the carbamate group, which can exist in syn and anti conformations, also imposes conformational constraints that can be vital for achieving the correct orientation for biological activity. nih.gov

Modifying this linkage can drastically alter the compound's interaction profile. Replacing the ester oxygen with a sulfur atom to create a thiocarbamate, for example, changes the geometry, polarity, and hydrogen-bonding capacity of the linker, which in turn affects biological activity. Similarly, altering the substitution on the carbamate nitrogen can influence both steric fit and the hydrogen-bonding potential. Studies on cholinesterase inhibitors have shown that N-methyl, N-ethyl, and N-phenyl substituents on the carbamate nitrogen lead to different enzyme subtype selectivities. nih.gov Some modifications can even switch the mechanism of inhibition from pseudo-irreversible to reversible, as seen with certain phenothiazine (B1677639) carbamates that inhibit butyrylcholinesterase without forming a covalent bond. acs.org

Chiral Aspects and Stereoselectivity in Biological Recognition

While benzyl N-(4-nitrophenyl)carbamate itself is achiral, the introduction of stereocenters, often on the benzyl portion or in analogues, can lead to significant differences in biological activity between enantiomers. Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity, meaning one enantiomer may bind to a receptor or enzyme active site with much higher affinity than the other. mdpi.com

For example, in studies of chiral tetrahydrofurobenzofuran carbamates, enantiomers with an S-configuration were found to be more potent inhibitors of acetylcholinesterase (AChE) than their R-configuration counterparts. nih.gov This enantioselectivity arises from the specific three-dimensional arrangement of atoms, which allows for a more optimal fit and interaction with the chiral environment of the enzyme's active site. Molecular modeling can help elucidate the basis for this selectivity by comparing the volume and surface maps of different enantiomers and how they dock into the active site. nih.gov The development of chiral proton pump inhibitors has also highlighted the importance of stereochemistry, as single-enantiomer drugs often provide improved therapeutic outcomes over racemic mixtures. mdpi.com

Design Principles for Modulating Enzyme Inhibition Potency and Selectivity

The rational design of potent and selective enzyme inhibitors based on the carbamate scaffold involves a multi-pronged approach that leverages the principles derived from SAR studies. nih.govnih.gov The goal is to optimize the interactions between the inhibitor and the target enzyme while minimizing off-target effects.

One key principle is the use of a "carrier" scaffold to guide the reactive carbamate moiety into the correct position within the enzyme's active site for efficient carbamoylation. nih.govnih.gov The carrier, which can be the benzyl group or a more complex heterocyclic system, must fit snugly into the enzyme's binding gorge. Its structure determines the affinity of the inhibitor just before the covalent reaction occurs. nih.gov

Selectivity between enzyme subtypes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), can be achieved by exploiting differences in their active site gorges. nih.govnih.gov For instance, BChE has a larger acyl-binding pocket than AChE, which can be exploited by designing inhibitors with bulkier substituents that fit preferentially into the BChE active site. nih.gov By systematically varying substituents on different parts of the carbamate molecule, researchers can tune the inhibitor's properties to achieve high selectivity for the desired enzyme target. nih.govmdpi.com

Table 1: SAR Insights for Cholinesterase Inhibitor Design

| Molecular Moiety | Modification | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Leaving Group | 4-Nitrophenyl | Acts as a good leaving group, facilitating pseudo-irreversible inhibition via carbamoylation. | emerginginvestigators.orgnih.gov |

| Carrier Scaffold (e.g., Benzyl Ring) | Varying substituents | Modulates binding affinity and can confer selectivity by exploiting differences in enzyme active site topography. | acs.orgnih.gov |

| Carbamate Nitrogen | N-methyl vs. N-ethyl vs. N-aryl | Influences enzyme subtype selectivity (AChE vs. BChE). For example, N-methyl often shows minimal selectivity, while N-aryl groups can confer high selectivity for one subtype. | nih.gov |

| Overall Structure | Introduction of chirality | Enantiomers can exhibit significantly different potencies due to stereoselective binding in the chiral active site. | nih.govmdpi.com |

Rational Design of Chemically Activatable Species for Controlled Release

The principles of carbamate chemistry can be extended to the design of prodrugs, which are inactive molecules that are chemically or enzymatically converted into an active drug within the body. nih.govslideshare.net This approach can be used to improve a drug's pharmacokinetic properties or to achieve targeted drug delivery and controlled release. mdpi.com

A chemically activatable carbamate could be designed to be stable under normal physiological conditions but labile under specific conditions found at a target site, such as a change in pH or the presence of a specific enzyme. nih.gov For instance, a carbamate prodrug might be designed to release its active component upon hydrolysis by enzymes that are overexpressed in tumor tissues or sites of inflammation. nih.govnih.gov

The design of such a system requires a "trigger" that initiates the release and a "linker" (the carbamate) that connects the drug to a promoiety. The lability of the carbamate linkage can be tuned by modifying its electronic environment. For example, a stable cyclic carbamate was found to provide a slow, sustained release of a potent drug, leading to superior efficacy compared to the parent drug itself. researchgate.net This demonstrates the potential of using carbamate chemistry to create sophisticated, activatable systems for controlled and targeted drug delivery.

Table 2: Components of a Chemically Activatable Prodrug System

| Component | Function | Design Consideration | Reference |

|---|---|---|---|

| Parent Drug | The active therapeutic agent. | Must have a functional group (e.g., amine, hydroxyl) that can be masked by the carbamate linker. | nih.gov |

| Linker (Carbamate) | Connects the parent drug to the promoiety; its cleavage releases the active drug. | Stability must be tuned to be stable in general circulation but labile to the specific trigger. | slideshare.netresearchgate.net |

| Promoiety/Trigger | Masks the drug's activity and dictates where and when activation occurs. | Designed to respond to a specific physiological or external trigger (e.g., pH, specific enzymes, light). | nih.govnih.gov |

Q & A

Basic: What are the common synthetic routes for benzyl N-(4-nitrophenyl)carbamate, and how are reaction conditions optimized?

Answer:

this compound is typically synthesized via carbamate formation using 4-nitrophenyl isocyanate and benzyl alcohol, or through coupling reactions involving activated carbonyl intermediates. A critical step is the protection of reactive groups (e.g., amines) to avoid side reactions. For example, in related carbamate syntheses, nitro groups are reduced post-reaction using catalytic hydrogenation or sodium dithionite . Yield optimization often involves temperature control (0–25°C), anhydrous solvents (e.g., THF or DCM), and stoichiometric excess of the electrophilic reagent (e.g., 1.2–1.5 equivalents). Purity is validated via HPLC or NMR monitoring of intermediates like 4-nitrophenyl isocyanate .

Advanced: How do crystallographic parameters of this compound inform its molecular packing and stability?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals key structural insights:

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Monoclinic (e.g., P2₁/c) | |

| Unit cell dimensions | a = 12.289 Å, b = 14.185 Å, c = 10.980 Å | |

| Dihedral angles | 67.33° (aromatic rings) | |

| Hydrogen bonding | N–H⋯O (2.8–3.0 Å) |

The twisted conformation between aromatic rings reduces π-π stacking, while hydrogen-bonded networks (e.g., N–H⋯O) stabilize the crystal lattice. Such data guide predictions about solubility and thermal stability. SHELX software (e.g., SHELXL-97) is standard for refining these parameters .

Basic: What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?

Answer:

- FT-IR : A strong ν(C=O) stretch at ~1700–1720 cm⁻¹ confirms the carbamate group. Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric) .

- ¹H NMR : Benzyl protons resonate as a singlet at δ ~5.1 ppm. Aromatic protons from the 4-nitrophenyl group appear as doublets (δ ~8.2–8.4 ppm, J = 8–9 Hz) .

- ¹³C NMR : The carbamate carbonyl carbon appears at δ ~155 ppm .

Advanced: How do discrepancies in reported synthetic yields arise, and how can they be resolved?

Answer: Yield variations (e.g., 56% vs. lower values in similar syntheses ) stem from:

- Side reactions : Nitro group reduction competing with carbamate formation. Using selective reducing agents (e.g., SnCl₂/HCl) minimizes this .

- Crystallinity : Poor crystal growth reduces isolated yields. Seeding or slow evaporation from EtOAc/hexane improves crystallization .

- Purification : Silica gel chromatography (eluent: 30% EtOAc/hexane) separates unreacted benzyl alcohol or nitro byproducts .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Answer: The 4-nitrophenyl group acts as a strong electron-withdrawing group, polarizing the carbamate carbonyl and enhancing electrophilicity. In aminolysis or hydrolysis reactions:

- Nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate.

- Leaving group ability : The 4-nitrophenoxide ion (pKa ~7.1) is stabilized by resonance, accelerating the reaction . Kinetic studies (e.g., UV-Vis monitoring at 400 nm for nitrophenoxide release) quantify reaction rates .

Basic: What are the primary applications of this compound in organic synthesis?

Answer: It serves as:

- Protecting group : The benzyloxycarbonyl (Cbz) group shields amines during multi-step syntheses .

- Enzyme substrate : The nitro group facilitates colorimetric assays for hydrolases (e.g., esterases) via nitrophenoxide release .

Advanced: How do steric effects influence the catalytic hydrogenation of this compound?

Answer: Hydrogenation of the nitro group to an amine requires careful catalyst selection:

- Pd/C (10%) : High activity but may over-reduce the benzyl group.

- Poisoned catalysts (Lindlar) : Selectively reduce nitro to amine without affecting the Cbz group.

Reaction monitoring via TLC (Rf shift from 0.6 to 0.3 in 1:1 EtOAc/hexane) ensures selectivity .

Basic: What safety protocols are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.